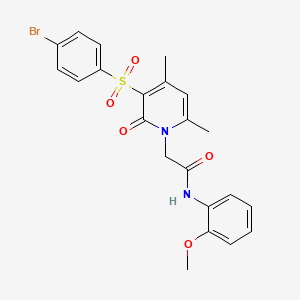

6,8-Dibromo-2-(4-fluorophenyl)-3-methylquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

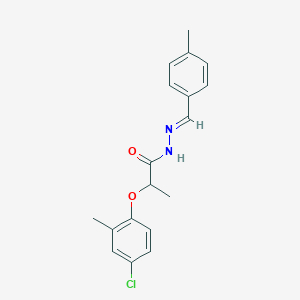

6,8-Dibromo-2-(4-fluorophenyl)-3-methylquinoline is a compound that may be explored within the context of heterocyclic chemistry and its derivatives. This compound falls under the broader category of quinoline derivatives, which are known for their varied biological activities and applications in medicinal chemistry. Although specific literature directly addressing this exact compound is limited, insights can be drawn from studies on related quinoline and fluorophenyl compounds.

Synthesis Analysis

The synthesis of fluorinated quinoline derivatives typically involves several steps, starting from basic aldimines, through nucleophilic addition of Grignard reagents, followed by an acid-mediated intramolecular cyclization. For instance, Méndez and Kouznetsov (2002) describe a methodology that could be relevant for creating similar structures by starting from different aldimines and employing Grignard reagents for nucleophilic additions, leading to various fluorinated quinoline products (Méndez & Kouznetsov, 2002).

Molecular Structure Analysis

The molecular structure of quinoline derivatives, including potential fluorophenyl-attached compounds, can exhibit unique characteristics such as intramolecular interactions, which could be explored through crystallographic studies. For example, compounds with similar backbones have been analyzed for their crystal and molecular structures to understand the influence of different substituents on the quinoline core (John, Schmutzler, & Sheldrick, 1974).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, which are influenced by their substituents. The presence of bromo and fluoro groups could potentially affect the chemical behavior, making them susceptible to nucleophilic substitutions, electrophilic additions, or even complex formation with various reagents. While specific reactions for 6,8-Dibromo-2-(4-fluorophenyl)-3-methylquinoline are not detailed, analogous compounds provide a basis for understanding potential reactivities.

Physical Properties Analysis

The physical properties such as melting point, boiling point, solubility, and stability of quinoline derivatives can significantly vary based on their substitution patterns. For example, the introduction of fluorophenyl groups can influence the hydrophobicity and thermal stability of the molecule. Although not directly related, the synthesis and characterization of related fluorophenyl quinoline compounds offer insights into how these properties might be altered (Govindaraju et al., 2016).

Applications De Recherche Scientifique

Antimicrobial and Antifungal Properties

6,8-Dibromo-2-(4-fluorophenyl)-3-methylquinoline and its derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. Novel series of compounds incorporating the 6,8-dibromo-2-methylquinazolin-4-one moiety have shown significant activity, indicating their potential in developing new antimicrobial agents (Savaliya, 2022).

Antitumor Agents

Compounds derived from 6,8-Dibromo-2-(4-fluorophenyl)-3-methylquinoline have been designed and synthesized as potential antitumor agents. The derivatives have exhibited significant inhibitory activity against various tumor cell lines, making them promising candidates for further preclinical studies (Chou et al., 2010).

Inhibition of Influenza A Endonuclease

Derivatives of 6,8-Dibromo-2-(4-fluorophenyl)-3-methylquinoline have been synthesized and evaluated as inhibitors of 2009 pandemic H1N1 influenza A endonuclease. Studies suggest that these derivatives could be potent inhibitors, offering new avenues for influenza treatment strategies (Sagong et al., 2013).

Mécanisme D'action

Target of Action

Similar compounds have been found to exhibit potent activity against various cancer cell lines .

Mode of Action

It is synthesized via iodine-methanol mediated oxidative-aromatization of 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1h)-ones . This process affords the corresponding 2-aryl-6,8-dibromo-4-methoxy-quinolines in high yield and purity .

Biochemical Pathways

Similar compounds have been found to have diverse biological activities .

Result of Action

Similar compounds have shown potent gi50 and tgi values compared with reference standards .

Propriétés

IUPAC Name |

6,8-dibromo-2-(4-fluorophenyl)-3-methylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Br2FN/c1-9-6-11-7-12(17)8-14(18)16(11)20-15(9)10-2-4-13(19)5-3-10/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKWMKYXHCURLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=CC(=C2N=C1C3=CC=C(C=C3)F)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Br2FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2483781.png)

![methyl (Z)-3-(2-aminoanilino)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propenoate](/img/structure/B2483782.png)

![[(4-Bromophenyl)methyl]thiourea](/img/structure/B2483783.png)

![1-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B2483789.png)

![4-(o-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2483794.png)

![N-[(3-Phenyl-1,2-oxazol-5-yl)methyl]oxirane-2-carboxamide](/img/structure/B2483796.png)

![[3-(tert-butyl)-6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2483797.png)

![N-[1-(4-bromophenyl)ethyl]-3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2483799.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B2483802.png)